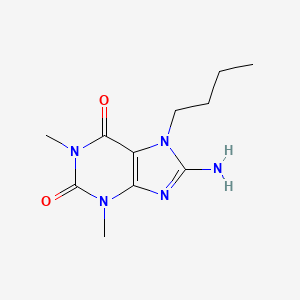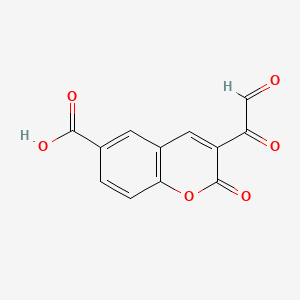
(3-Methylnaphthalen-2-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Methylnaphthalen-2-yl)(phenyl)methanone is an organic compound with the molecular formula C18H14O It is a derivative of naphthalene and benzophenone, characterized by the presence of a methanone group attached to a 3-methylnaphthalene and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylnaphthalen-2-yl)(phenyl)methanone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride or anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Starting Materials: 3-Methylnaphthalene and benzoyl chloride.
Catalyst: Aluminum chloride (AlCl3).
Solvent: Dichloromethane (CH2Cl2) or carbon disulfide (CS2).
Reaction Conditions: The reaction mixture is stirred at low temperatures (0-5°C) to prevent side reactions and then gradually warmed to room temperature.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent quality and reduces the risk of human error.
Analyse Des Réactions Chimiques
Types of Reactions
(3-Methylnaphthalen-2-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids.
Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) can convert the ketone group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
(3-Methylnaphthalen-2-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (3-Methylnaphthalen-2-yl)(phenyl)methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Naphthalen-2-yl)(phenyl)methanone: Similar structure but lacks the methyl group on the naphthalene ring.
(3-Methylphenyl)(phenyl)methanone: Similar structure but with a methyl group on the phenyl ring instead of the naphthalene ring.
Uniqueness
(3-Methylnaphthalen-2-yl)(phenyl)methanone is unique due to the presence of the methyl group on the naphthalene ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its interactions with specific molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
6974-27-2 |
|---|---|
Formule moléculaire |
C18H14O |
Poids moléculaire |
246.3 g/mol |
Nom IUPAC |
(3-methylnaphthalen-2-yl)-phenylmethanone |
InChI |
InChI=1S/C18H14O/c1-13-11-15-9-5-6-10-16(15)12-17(13)18(19)14-7-3-2-4-8-14/h2-12H,1H3 |
Clé InChI |
FHRVZEAHNWZGRW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=CC=CC=C2C=C1C(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


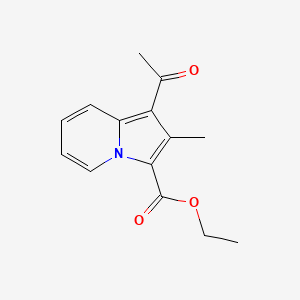

![2-Methyl-1-[2-nitro-4-(trifluoromethyl)phenyl]aziridine](/img/structure/B11865864.png)
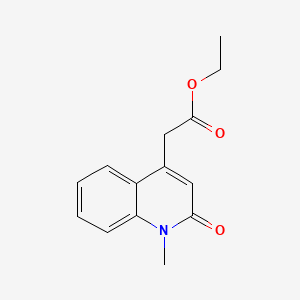

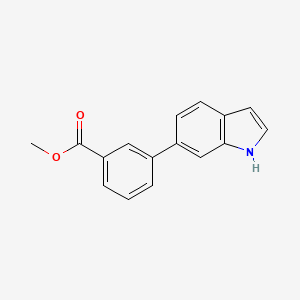
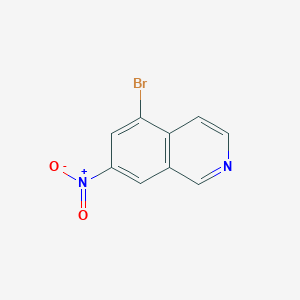
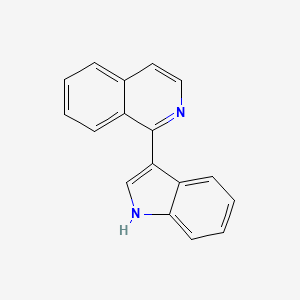
![(5,7-Dimethylimidazo[1,2-a]pyridin-2-yl)methanamine dihydrochloride](/img/structure/B11865886.png)
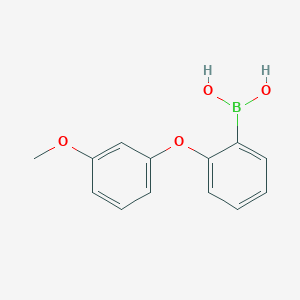

![4-[3-(2-Aminoethyl)-1H-indol-1-YL]phenol](/img/structure/B11865897.png)
